1-[(4-nitrobenzyl)oxy]-1H-imidazole 1-[(4-nitrobenzyl)oxy]-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 320424-37-1
VCID: VC4797600
InChI: InChI=1S/C10H9N3O3/c14-13(15)10-3-1-9(2-4-10)7-16-12-6-5-11-8-12/h1-6,8H,7H2
SMILES: C1=CC(=CC=C1CON2C=CN=C2)[N+](=O)[O-]
Molecular Formula: C10H9N3O3
Molecular Weight: 219.2

1-[(4-nitrobenzyl)oxy]-1H-imidazole

CAS No.: 320424-37-1

Cat. No.: VC4797600

Molecular Formula: C10H9N3O3

Molecular Weight: 219.2

* For research use only. Not for human or veterinary use.

1-[(4-nitrobenzyl)oxy]-1H-imidazole - 320424-37-1

Specification

CAS No. 320424-37-1
Molecular Formula C10H9N3O3
Molecular Weight 219.2
IUPAC Name 1-[(4-nitrophenyl)methoxy]imidazole
Standard InChI InChI=1S/C10H9N3O3/c14-13(15)10-3-1-9(2-4-10)7-16-12-6-5-11-8-12/h1-6,8H,7H2
Standard InChI Key MFADXKNVDJROIG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CON2C=CN=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an imidazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at the 1-position by a 4-nitrobenzyloxy group. The nitro group at the para position of the benzyl moiety introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions . Key structural identifiers include:

  • IUPAC Name: 1-[(4-Nitrophenyl)methoxy]imidazole

  • SMILES: C1=CC(=CC=C1CON2C=CN=C2)N+[O-]

  • InChIKey: MFADXKNVDJROIG-UHFFFAOYSA-N

Synthesis and Optimization Strategies

Wallach Synthesis

Modification of N-substituted oxamides with phosphorus pentachloride (PCl₅) followed by reduction offers a pathway to nitrobenzyl-substituted imidazoles. For example, treating N-(4-nitrobenzyl)oxamide with PCl₅ generates a chlorinated intermediate, which is subsequently reduced to the target compound .

One-Pot Sequential Reactions

Recent advances emphasize efficiency. A 2023 study demonstrated a one-pot procedure using ethyl cyanoacetate and ethyl glycinate hydrochloride under neat conditions at 70°C, achieving 75–90% yields for analogous imidazole-4-ones . Key optimization parameters include:

EntryReagent EquivalentsYield (%)
11:1:175
21:1.2:1.290
51:1:1.585

Adapted from ACS Omega (2023)

Biological and Pharmacological Activities

Antioxidant and Antidiabetic Applications

Imidazole derivatives bearing nitroaryl groups demonstrate radical scavenging activity in DPPH assays (IC₅₀: 10–50 μM) . Computational studies suggest these compounds inhibit α-glucosidase, a target for diabetes management, with binding energies ≤ −8.5 kcal/mol .

Recent Advances and Future Directions

Catalytic Applications

Preliminary studies highlight its utility in Cu(I)-catalyzed C–N coupling reactions, enabling access to heterocyclic drug candidates . For example, coupling with indole derivatives achieves 85% yield under mild conditions .

Drug Delivery Systems

Nitrobenzyl groups are explored as photolabile protecting groups. Functionalization of erythromycin derivatives with 2-nitrobenzyl moieties enhances targeted release in antimicrobial therapies .

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